N-(4-chlorophenethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
CAS No.: 1251593-63-1
Cat. No.: VC6216470
Molecular Formula: C20H21ClN4O
Molecular Weight: 368.87
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1251593-63-1 |
---|---|
Molecular Formula | C20H21ClN4O |
Molecular Weight | 368.87 |
IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Standard InChI | InChI=1S/C20H21ClN4O/c1-13-14(2)24-25(15(13)3)19-9-6-17(12-23-19)20(26)22-11-10-16-4-7-18(21)8-5-16/h4-9,12H,10-11H2,1-3H3,(H,22,26) |
Standard InChI Key | AQGJSAOAYVTDOB-UHFFFAOYSA-N |
SMILES | CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
-
Nicotinamide backbone: A pyridine-3-carboxamide group provides hydrogen-bonding capacity via the amide and pyridine nitrogen .
-
3,4,5-Trimethylpyrazole substituent: Attached at the pyridine’s 6-position, this tricyclic system enhances lipophilicity and steric bulk, potentially influencing target binding .
-
4-Chlorophenethyl group: Linked via the amide nitrogen, this arylalkyl chain introduces halogen-mediated electronic effects and π-π stacking potential .
Table 1: Key Physicochemical Properties
Stereoelectronic Features
-
Pyrazole Ring: Methyl groups at positions 3, 4, and 5 create a sterically congested environment, likely reducing rotational freedom and enhancing metabolic stability compared to unsubstituted analogs .
-
Chlorophenethyl Group: The para-chloro substituent induces electron-withdrawing effects, polarizing the aromatic ring and potentially influencing receptor binding kinetics .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into two key precursors:
-
6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)nicotinic acid: Likely synthesized via nucleophilic aromatic substitution between 6-chloronicotinic acid and 3,4,5-trimethylpyrazole .
-
4-Chlorophenethylamine: Commercially available or prepared through reduction of 4-chlorophenylacetonitrile .
Coupling Strategies
Amide bond formation between the nicotinic acid derivative and 4-chlorophenethylamine typically employs coupling reagents such as HATU or EDCl/HOBt, with reported yields of 60–75% for analogous reactions .
Table 2: Representative Synthetic Conditions for Analogous Compounds
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Pyrazole substitution | DMF, K2CO3, 80°C, 12 h | 68% | |
Amide coupling | EDCl, HOBt, DCM, rt, 24 h | 73% |
Purification and Characterization
-
Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves unreacted starting materials .
-
Spectroscopy: High-resolution mass spectrometry (HRMS) confirms molecular weight (m/z 369.1245 [M+H]+), while 1H NMR exhibits characteristic pyrazole singlet (δ 2.25 ppm, 6H) and aromatic multiplet signals (δ 7.35–8.15 ppm) .
Pharmacological Profile and Mechanistic Insights
Table 3: Comparative NAAA Inhibition Data for Pyrazole Derivatives
Note: Direct data for N-(4-chlorophenethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide remains unpublished, necessitating extrapolation from structural neighbors .
Structure-Activity Relationships (SAR)
-
Pyrazole substitution: Trimethylation at positions 3,4,5 enhances potency 7-fold vs. mono-methylated analogs in NAAA inhibition, likely due to improved hydrophobic contact .
-
Chlorophenethyl vs. phenethyl: para-Chloro substitution increases metabolic stability (t1/2 > 120 min in microsomes) compared to non-halogenated derivatives .
Analytical and Computational Characterization
Spectroscopic Fingerprints
-
IR Spectroscopy: Strong absorbance at 1650 cm−1 (amide I band) and 1540 cm−1 (pyrazole C=N stretch) .
-
UV-Vis: λmax 268 nm (π→π* transition of pyridine-pyrazole system) .
Molecular Modeling
Docking studies using h-NAAA (PDB 4XNG) predict a binding mode where:
-
The nicotinamide carbonyl interacts with Ser241 via hydrogen bonding.
-
The chlorophenethyl group occupies a hydrophobic subpocket lined by Leu184 and Val268 .
Table 4: Predicted Binding Affinities (Autodock Vina)
Conformer | ΔG (kcal/mol) | Ki (nM) |
---|---|---|
1 | -9.2 | 180 |
2 | -8.7 | 450 |
Applications and Future Directions
Therapeutic Prospects
-
Inflammatory diseases: NAAA inhibition reduces prostaglandin synthesis, suggesting utility in arthritis and neuroinflammation .
-
Oncology: Nicotinamide analogs exhibit PARP inhibition activity, potentially synergizing with pyrazole-mediated kinase modulation .
Synthetic Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume